2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone is an organic compound with the molecular formula C10H6F6O2. It is a trifluoromethylated ketone, which means it contains a trifluoromethyl group (CF3) attached to a carbonyl group (C=O). This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone typically involves the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced equipment and technologies to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the methoxy and additional trifluoromethyl groups.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone: Similar structure with a methoxy group at a different position.
2,2,2-Trifluoro-1-(3,5-dimethoxyphenyl)ethanone: Contains two methoxy groups instead of one.
Uniqueness
2,2,2-Trifluoro-1-(2-methoxy-5-trifluoromethylphenyl)ethanone is unique due to the presence of both a methoxy group and an additional trifluoromethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-7-3-2-5(9(11,12)13)4-6(7)8(17)10(14,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIQMGWENOWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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